
5,5'-Dibromo-bapta
Overview
Description
5,5’-Dibromo BAPTA tetrapotassium is a calcium chelator . It can be formulated into a buffer with a defined calcium ion concentration . This compound can control the concentration of calcium ions inside and outside the cell and can be used in studies of calcium physiological activity .
Molecular Structure Analysis
5,5’-Dibromo-bapta is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5’ .
Scientific Research Applications
Calcium Chelation
5,5’-Dibromo-bapta and its derivatives are commonly used as calcium chelators . They are used to form calcium buffers with well-defined calcium concentrations . By injecting these chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration . This is an important means to study the roles of calcium .
Calcium Buffer Formation
The compound is used to form calcium buffers with well-defined calcium concentrations . This is particularly useful in biological research where precise control of calcium concentrations is required .
Intracellular Calcium Concentration Control
By injecting the chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration . This is an important means to study the roles of calcium .
Metal Ion Binding
5,5’-Dibromo-bapta functions as a chelating agent by effectively binding with metal ions, resulting in the formation of a complex . This complex has the ability to attach to various molecules, including proteins and enzymes .
Molecule Detection
The complex formed by 5,5’-Dibromo-bapta and metal ions can attach to various molecules, including proteins and enzymes . This enables the detection of specific molecules within a given sample .
Neuroprotection
5,5’-Dibromo BAPTA and other lower-affinity chelators protect neurons against excitotoxic and ischemic injury, without markedly attenuating intracellular Ca 2+ levels .
Mechanism of Action
Target of Action
5,5’-Dibromo-bapta primarily targets calcium ions inside and outside the cell . It is a calcium chelator, meaning it binds to calcium ions and forms a complex . This complex can attach to various molecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .
Mode of Action
5,5’-Dibromo-bapta interacts with its targets by effectively binding with calcium ions, resulting in the formation of a complex . This complex can control the concentration of calcium ions inside and outside the cell . It can be used in studies of calcium physiological activity .
Biochemical Pathways
5,5’-Dibromo-bapta affects the biochemical pathway involving 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition of PFKFB3 emerges as a calcium-independent mechanism through which 5,5’-Dibromo-bapta impairs cellular metabolism .
Pharmacokinetics
It is known that the compound is soluble in water . It is also membrane-impermeant, meaning it cannot easily cross cell membranes .
Result of Action
The action of 5,5’-Dibromo-bapta results in a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation . Ultimately, the action of 5,5’-Dibromo-bapta compromises the survival of MCL-1-dependent cancer cells .
Action Environment
It is known that the compound’s action can be modulated by changes in intracellular ph . Furthermore, the compound’s ability to chelate calcium ions allows it to control the cytosolic calcium concentration, an important factor in many physiological processes .
properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRRYZOCJDOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Br2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149566 | |
| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dibromo-bapta | |
CAS RN |
111248-72-7 | |
| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



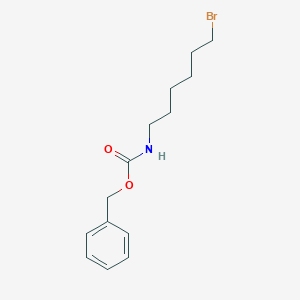

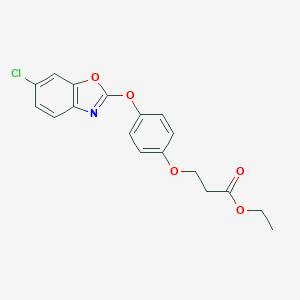
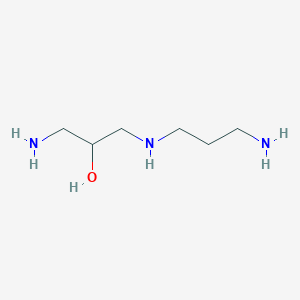
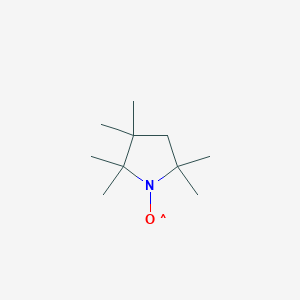
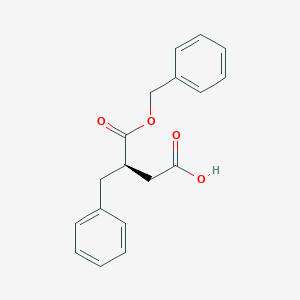
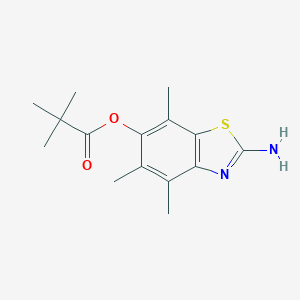

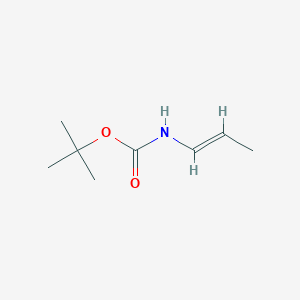
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)

